molecular formula C14H13N3O2S B2456838 N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide CAS No. 1808661-78-0

N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide

Cat. No.: B2456838
CAS No.: 1808661-78-0
M. Wt: 287.34
InChI Key: PHBCJMRWBBZGCU-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a sulfanyl group, and a cyanocyclobutyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-mercaptobenzoxazole with a suitable cyanocyclobutyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like bromine, chloromethyl methyl ether.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the benzoxazole ring can interact with nucleic acids, influencing gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclobutyl)benzamide
  • N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide
  • N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide

Uniqueness

N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide stands out due to its unique combination of a benzoxazole ring and a sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-17(14(8-15)5-2-6-14)12(18)9-3-4-10-11(7-9)19-13(20)16-10/h3-4,7H,2,5-6H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBCJMRWBBZGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=C(C=C1)NC(=S)O2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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